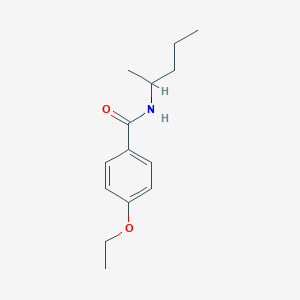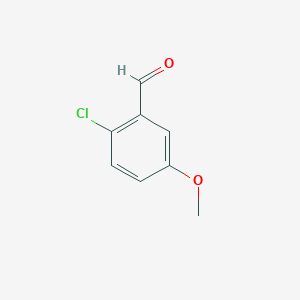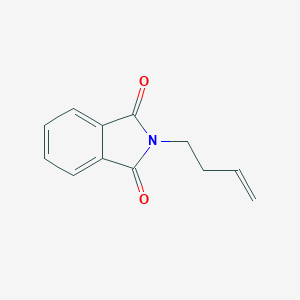
N-(3-Buten-1-yl)phthalimide
Descripción general
Descripción
“N-(3-Buten-1-yl)phthalimide” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by other names such as 2-(But-3-en-1-yl)isoindoline-1,3-dione .
Molecular Structure Analysis
The molecular structure of “N-(3-Buten-1-yl)phthalimide” consists of a phthalimide group attached to a butenyl group . The InChI code for the compound is InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 .
Physical And Chemical Properties Analysis
“N-(3-Buten-1-yl)phthalimide” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 201.078978594 g/mol . The topological polar surface area is 37.4 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
N-(3-Buten-1-yl)phthalimide and its derivatives are primarily involved in synthetic and structural chemistry research. The synthesis and characterization of various N-substituted phthalimides, including N-alkyl and N-alkenyl derivatives, have been a focus of several studies. For instance, research conducted by El-Bardan (1998) involved the synthesis of N-[Alkyl (4′- Substituted Phenylthio)] Phthalimides, examining their structural properties using various spectroscopic techniques (El-Bardan, 1998).
Photochemical Applications
Phthalimides, including N-(3-Buten-1-yl)phthalimide derivatives, are also significant in photochemistry research. Mazzocchi and Khachik (1981) investigated the regiochemistry of trapped radical anion-radical cation pairs from aryl substituted phthalimides, highlighting the impact of substituent effects on radical anion in photochemical processes (Mazzocchi & Khachik, 1981).
Antimicrobial Studies
Some studies have explored the antimicrobial potential of phthalimide derivatives. For example, Singh et al. (2015) synthesized N-(silatranylpropyl)phthalimide and evaluated its antimicrobial activity, showcasing the potential biomedical applications of these compounds (Singh et al., 2015).
Catalytic and Organic Synthesis
N-(3-Buten-1-yl)phthalimide and related compounds have been utilized in catalysis and organic synthesis. Pluta et al. (2014) developed a method for the synthesis of N-(trifluoromethylthio)phthalimide, demonstrating its use in the trifluoromethylthiolation of boronic acids and alkynes, which is significant in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).
Materials Science
The synthesis and characterization of phthalimide derivatives are relevant in materials science. Behniafar and Banihashemi (2004) synthesized new aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide, investigating their solubility, crystallinity, and thermal stability. This study highlights the application of phthalimide derivatives in the development of new materials (Behniafar & Banihashemi, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-but-3-enylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOLXCKKXHSEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320898 | |
| Record name | N-(3-Buten-1-yl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Buten-1-yl)phthalimide | |
CAS RN |
52898-32-5 | |
| Record name | 52898-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Buten-1-yl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


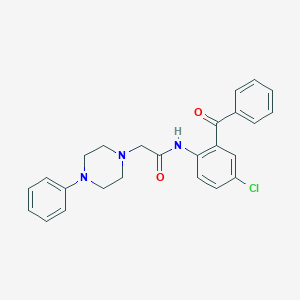
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
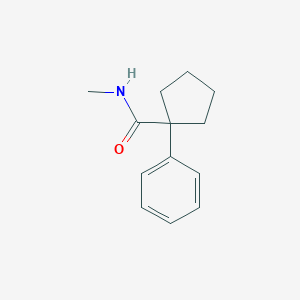
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
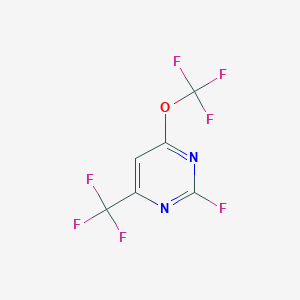
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
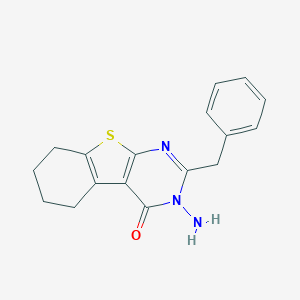
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
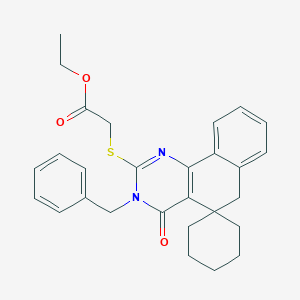
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
